molecular formula C8H6Br2O2 B14340797 Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- CAS No. 92596-96-8

Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-

Cat. No.: B14340797
CAS No.: 92596-96-8
M. Wt: 293.94 g/mol
InChI Key: UTSJBCYYSWUQRU-UHFFFAOYSA-N
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Description

Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)-: is a chemical compound with the molecular formula C8H6Br2O2 It is a derivative of acetophenone, where two bromine atoms are attached to the alpha carbon, and a hydroxyl group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- can undergo oxidation reactions, where the hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of simpler acetophenone derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxyacetophenone.

    Substitution: Formation of various substituted acetophenone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- involves its interaction with various molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atoms are replaced by nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: Ethanone, 2,2-dibromo-1-(4-hydroxyphenyl)- is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

CAS No.

92596-96-8

Molecular Formula

C8H6Br2O2

Molecular Weight

293.94 g/mol

IUPAC Name

2,2-dibromo-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Br2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H

InChI Key

UTSJBCYYSWUQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Br)Br)O

Origin of Product

United States

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